![molecular formula C12H14O3 B2781533 rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans CAS No. 1969287-70-4](/img/structure/B2781533.png)
rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that has a unique structure and properties, making it an ideal candidate for various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Clinical Pharmacology in Acute Promyelocytic Leukemia
All-trans retinoic acid induces leukemic cell differentiation and complete remission in a significant proportion of patients with acute promyelocytic leukemia (APL). Despite the high remission rates, relapses occur, often associated with resistance to further treatment. RA's pharmacology was examined in patients with APL, noting its metabolization and the effects of long-term administration on plasma levels, which may influence treatment outcomes and resistance mechanisms (Muindi et al., 1992).
Enhanced Chemotherapy Efficacy in Non-Small-Cell Lung Cancer
The combination of cisplatin, paclitaxel, and all-trans retinoic acid (ATRA) was evaluated in patients with advanced non-small-cell lung cancer (NSCLC), showing an increase in response rate and progression-free survival. This suggests that ATRA may enhance the efficacy of chemotherapy in NSCLC, highlighting its potential role in treating various cancer types (Arrieta et al., 2010).
Pharmacokinetics and Tolerance in Solid Tumors
A phase I trial investigated all-trans-RA's maximum-tolerated dose and pharmacokinetics in patients with solid tumors other than leukemia. The study identified dose-limiting toxicities and observed no major objective tumor responses, providing a basis for future studies on optimizing RA administration schedules (Lee et al., 1993).
Combination Therapy in Acute Promyelocytic Leukemia
Combining all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) for remission/maintenance therapy in acute promyelocytic leukemia (APL) was found to be more effective than mono-therapy with either drug. This combination resulted in higher complete remission rates and better disease-free survival, indicating a synergistic effect that could apply to related compounds in similar clinical contexts (Shen et al., 2004).
Modulation of Drug Metabolism
A study on the clinical pharmacology of all-trans RA in cancer patients explored mechanisms of acquired resistance and evaluated the potential of ketoconazole, an inhibitor of cytochrome-P450 oxidative enzymes, to reverse this resistance. The findings suggest that cytochrome-P450 plays a significant role in all-trans RA metabolism, which could be crucial for understanding the metabolism and resistance mechanisms of structurally related compounds (Rigas et al., 1993).
Eigenschaften
IUPAC Name |
(2R,3R)-2-phenyloxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXACXZZGZCLU-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Phenyloxane-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.